molecular formula C29H27NO7 B7796184 Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Cat. No. B7796184
M. Wt: 501.5 g/mol
InChI Key: HYDHLSHOGOVBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C29H27NO7 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the benzyl and phthalimido groups. The benzylidene group is then formed, and the final product is deprotected to yield the desired compound.

Starting Materials
D-glucose, Benzyl chloride, Phthalimide, Methanol, Sodium hydroxide, Benzaldehyde

Reaction
Protection of the 3-OH and 4,6-di-OH groups of D-glucose with benzyl chloride in the presence of sodium hydroxide to yield 3-O-benzyl-4,6-O-benzylidene-D-glucose, Introduction of the phthalimido group to the 2-N position of the protected glucose molecule using phthalimide and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-D-glucopyranoside, Formation of the benzylidene group by reacting the protected glucose molecule with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) to yield Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside, Deprotection of the benzyl and phthalimido groups using hydrogenation or other appropriate methods to yield the final product

properties

IUPAC Name

2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHLSHOGOVBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

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